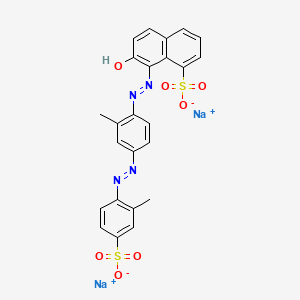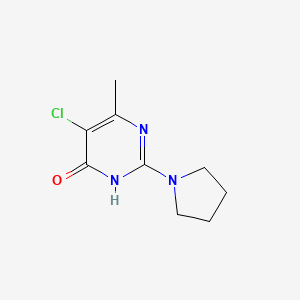
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one
説明
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one (CMPP) is a synthetic compound that has a wide range of applications in the scientific and medical research fields. CMPP has been extensively studied for its potential to be used as an anti-cancer agent and as an anti-inflammatory agent. CMPP is also used as a tool to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of certain compounds.
科学的研究の応用
Synthesis and Derivative Formation
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one has been utilized in the synthesis of various chemical compounds. For instance, a study by Pivazyan et al. (2019) involved the compound in the synthesis of derivatives containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment. These synthesized compounds exhibited a pronounced plant growth stimulating effect (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Functional Rearrangement
Danieli et al. (2004) explored the functional rearrangement of polychlorinated pyrrolidin-2-ones, including 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one, to produce 5-imino-lactams. This transformation involves a series of eliminations, substitutions, and double bond shifts, showcasing the chemical versatility of the compound (Danieli, Ghelfi, Mucci, Pagnoni, Parsons, Pattarozzi, & Schenetti, 2004).
Structural Analysis and Molecular Recognition
Rajam et al. (2017) conducted a study focusing on the crystal structures of pyrimidines, including a derivative of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one. This research provides insights into the molecular recognition processes involving hydrogen bonding, critical for the targeted drug action of pharmaceuticals containing this compound (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Synthesis of Novel Scaffolds
Cheung, Harris, and Lackey (2001) reported the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives, utilizing a related structure. These scaffolds have been explored for various pharmaceutical applications, indicating the potential of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one in medicinal chemistry (Cheung, Harris, & Lackey, 2001).
Anticancer Activity
Gaonkar et al. (2018) synthesized a series of derivatives including 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one and evaluated their anticancer activity. This research underscores the potential therapeutic applications of the compound in oncology (Gaonkar, Sunagar, Deshapande, Belavagi, Joshi, Dixit, & Khazi, 2018).
特性
IUPAC Name |
5-chloro-4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-7(10)8(14)12-9(11-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWRWEJRISHPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



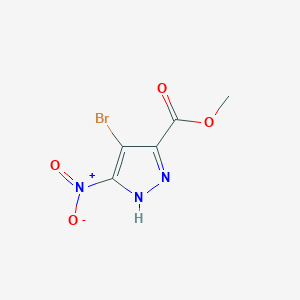
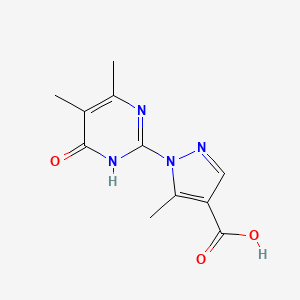
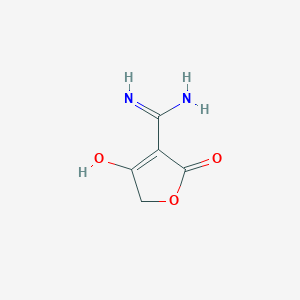
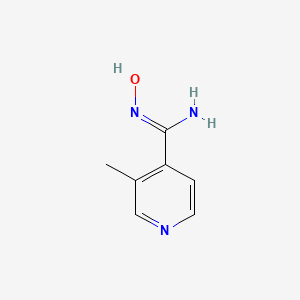
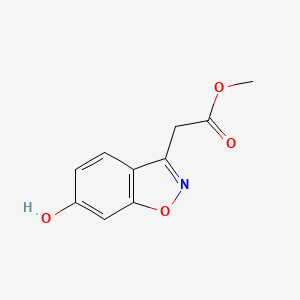
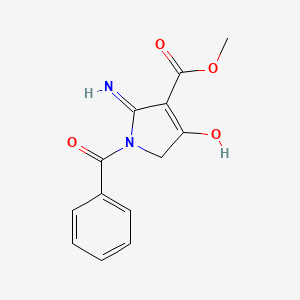
![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)
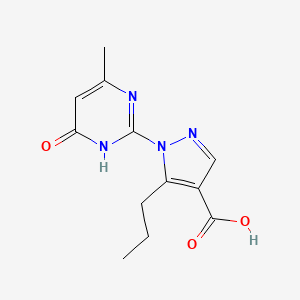
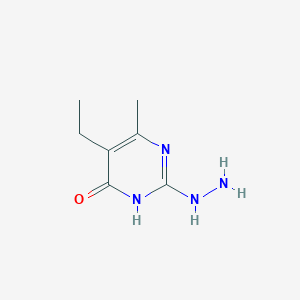
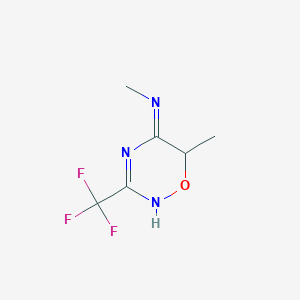
![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)
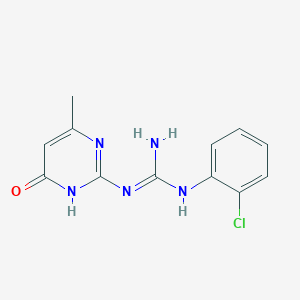
![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)
